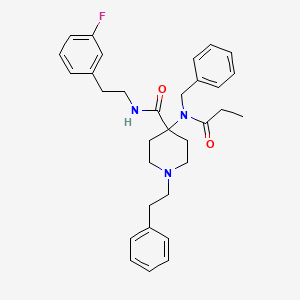
Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzenesulphonate group, a tert-butyl group, and an anthracene derivative. Its properties make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the anthracene derivative, followed by the introduction of the isopropylamino group. The final step involves the sulphonation of the benzene ring and the addition of the sodium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization and filtration to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzenesulphonate group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce hydroxy derivatives. Substitution reactions can yield a wide range of new compounds with different functional groups.
Scientific Research Applications
Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(methylamino)-9,10-dioxoanthryl)amino)benzenesulphonate
- Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(ethylamino)-9,10-dioxoanthryl)amino)benzenesulphonate
Uniqueness
Compared to similar compounds, Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate exhibits unique properties due to the presence of the isopropylamino group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
| 83027-44-5 | |
Molecular Formula |
C27H27N2NaO6S |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
sodium;5-tert-butyl-2-[[8-hydroxy-9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C27H28N2O6S.Na/c1-14(2)28-18-11-12-19(24-23(18)25(31)16-7-6-8-20(30)22(16)26(24)32)29-17-10-9-15(27(3,4)5)13-21(17)36(33,34)35;/h6-14,28-30H,1-5H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
YADQTBGQEQYFKY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)NC3=C(C=C(C=C3)C(C)(C)C)S(=O)(=O)[O-])C(=O)C4=C(C2=O)C=CC=C4O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






